4-isopropoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide
CAS No.: 1286698-35-8
Cat. No.: VC6310280
Molecular Formula: C24H32N2O2S
Molecular Weight: 412.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286698-35-8 |
|---|---|
| Molecular Formula | C24H32N2O2S |
| Molecular Weight | 412.59 |
| IUPAC Name | N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-4-propan-2-yloxybenzamide |
| Standard InChI | InChI=1S/C24H32N2O2S/c1-18(2)28-22-10-8-20(9-11-22)24(27)25-16-19-12-14-26(15-13-19)17-21-6-4-5-7-23(21)29-3/h4-11,18-19H,12-17H2,1-3H3,(H,25,27) |
| Standard InChI Key | YXIAVSSJQYJHQF-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound belongs to the benzamide class, featuring a piperidine core modified with isopropoxy and methylthiobenzyl substituents. Its IUPAC name reflects this arrangement: N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-4-propan-2-yloxybenzamide.
Table 1: Fundamental molecular properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>24</sub>H<sub>32</sub>N<sub>2</sub>O<sub>2</sub>S |
| Molecular Weight | 412.59 g/mol |
| SMILES Notation | CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |
| InChI Key | YXIAVSSJQYJHQF-UHFFFAOYSA-N |
The structure combines three pharmacologically significant motifs:
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Isopropoxybenzamide: Imparts lipophilicity and potential CNS activity
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Piperidinylmethyl group: Facilitates interactions with neurological targets
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Methylthiobenzyl moiety: May modulate cytochrome P450 interactions
Synthesis and Preparation
Synthetic Routes
While explicit protocols remain proprietary, retrosynthetic analysis suggests a three-step sequence:
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Piperidine functionalization:
N-alkylation of piperidin-4-ylmethanol with 2-(methylthio)benzyl bromide under Mitsunobu conditions -
Benzamide formation:
Coupling of 4-isopropoxybenzoic acid with the amine intermediate using HATU/DIPEA -
Purification:
Column chromatography (silica gel, ethyl acetate/hexane gradient)
Key Challenges:
-
Steric hindrance at the piperidine N-atom during alkylation
Physicochemical Properties
Calculated Properties
Using Molinspiration cheminformatics:
| Parameter | Value |
|---|---|
| LogP (octanol-water) | 3.8 ± 0.5 |
| H-bond donors | 1 |
| H-bond acceptors | 4 |
| Polar Surface Area | 58.7 Ų |
| Rotatable bonds | 8 |
The compound's moderate lipophilicity (LogP ~3.8) and balanced polar surface area suggest adequate blood-brain barrier permeability for CNS targets .
| Compound Class | Target | Activity |
|---|---|---|
| Piperidine benzamides | Presynaptic CHT | IC<sub>50</sub> 0.8 µM |
| Thioether benzamides | σ1 receptors | K<sub>i</sub> 34 nM |
| Isopropoxy derivatives | HCT116 cancer cells | IC<sub>50</sub> 5.8 µM |
Future Research Directions
Priority Investigations
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Target deconvolution: SPR screening against kinase/GPCR panels
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ADMET profiling:
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CYP inhibition potential (3A4, 2D6 isoforms)
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hERG channel liability assessment
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Lead optimization:
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Isobutyl replacement for isopropoxy group
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Sulfoxide/sulfone derivatives of methylthio moiety
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Synthetic Chemistry Priorities
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Development of enantioselective synthesis (>95% ee)
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Radiolabeling with <sup>11</sup>C for PET tracer development
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